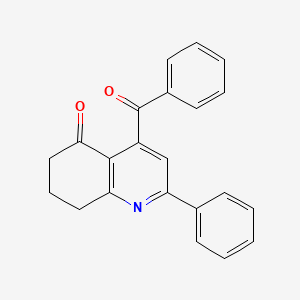
5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-2-phenyl- is a complex organic compound that belongs to the quinolinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-2-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate aniline derivatives and benzoyl chloride, followed by cyclization under acidic or basic conditions.
Reduction and Substitution: Using reducing agents like sodium borohydride or lithium aluminum hydride to achieve the desired dihydro form.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple stages.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using various halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Quinolinone derivatives with additional oxygen functionalities.
Reduction Products: Dihydroquinolinone derivatives.
Substitution Products: Halogenated quinolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Investigated for its antibacterial and antifungal properties.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Cancer Research: Explored for its cytotoxic effects on cancer cells.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-2-phenyl- involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways related to cell growth, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolinone Derivatives: Compounds with similar quinolinone core structures.
Benzoyl Derivatives: Compounds with benzoyl functional groups.
Uniqueness
Structural Features: The combination of quinolinone and benzoyl groups with dihydro and phenyl substitutions makes it unique.
Biological Activity: Distinct biological activities compared to other quinolinone derivatives.
Eigenschaften
CAS-Nummer |
54398-83-3 |
|---|---|
Molekularformel |
C22H17NO2 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
4-benzoyl-2-phenyl-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C22H17NO2/c24-20-13-7-12-18-21(20)17(22(25)16-10-5-2-6-11-16)14-19(23-18)15-8-3-1-4-9-15/h1-6,8-11,14H,7,12-13H2 |
InChI-Schlüssel |
YRHBAQMOEWXGTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12891535.png)
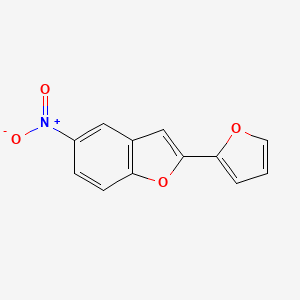
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)
![2-(Aminomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12891570.png)


![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
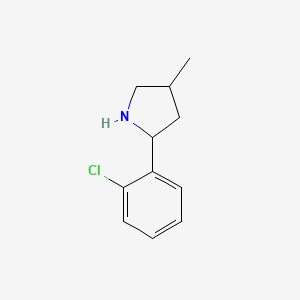
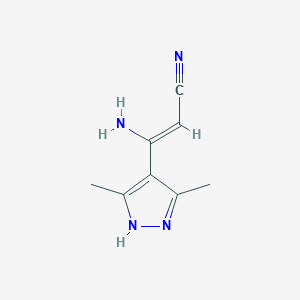

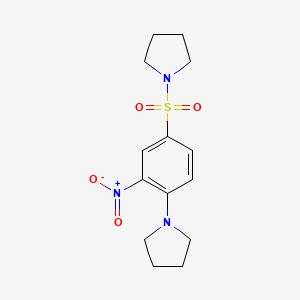
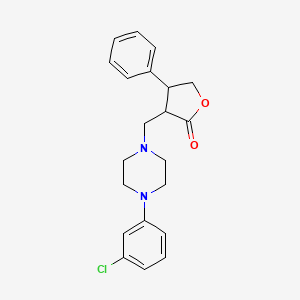
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)

